3-(Piperazin-1-ylmethyl)pentan-3-OL
Description
3-(Piperazin-1-ylmethyl)pentan-3-OL (CAS: 369626-06-2) is a nitrogen-containing aliphatic alcohol with the molecular formula C₁₀H₂₂N₂O and a molecular weight of 186.29 g/mol . Its structure features a pentan-3-ol backbone substituted with a piperazin-1-ylmethyl group.
Properties
CAS No. |
369626-06-2 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-10(13,4-2)9-12-7-5-11-6-8-12/h11,13H,3-9H2,1-2H3 |
InChI Key |
IXZZLMLVZKHICW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN1CCNCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-ylmethyl)pentan-3-OL typically involves the reaction of piperazine with a suitable pentanol derivative under controlled conditions. One common method involves the alkylation of piperazine with 3-chloropentan-3-OL in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(Piperazin-1-ylmethyl)pentan-3-OL may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-ylmethyl)pentan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 3-(Piperazin-1-ylmethyl)pentan-3-one.
Reduction: Formation of 3-(Piperazin-1-ylmethyl)pentan-3-OL derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
3-(Piperazin-1-ylmethyl)pentan-3-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-ylmethyl)pentan-3-OL involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following sections compare 3-(Piperazin-1-ylmethyl)pentan-3-OL with structurally related compounds, focusing on molecular features, spectral characteristics, and synthetic yields.
Structural and Functional Group Comparisons
Key differences arise in molecular complexity and functional groups:
Observations:
- Molecular Complexity : The target compound is structurally simpler, lacking aromatic or heterocyclic systems present in analogues (e.g., thiazole, imidazopyridine).
- Functional Groups: The hydroxyl group in the target contrasts with urea (in 9e), thioxo (in 24), and pyrimidinyl (in 26) moieties in others.
- Molecular Weight : The target (186.29 g/mol) is significantly smaller than analogues (≥428 g/mol), suggesting divergent pharmacokinetic properties.
Spectral Data:
- However, hydroxyl stretches (3200–3600 cm⁻¹) and piperazine N-H/N-C stretches (2800–3000 cm⁻¹) would be expected.
- Compound 24 : IR peaks include 2950 cm⁻¹ (CH₂), 2880 cm⁻¹ (OCH₃), 1160 cm⁻¹ (N-CS-N, thiourea-like), and 1010 cm⁻¹ (aromatic C-H).
- Urea Derivatives (9e–9g) : These compounds exhibit ESI-MS signals (e.g., m/z 463.2 [M+H]⁺ for 9e), consistent with their higher molecular weights.
Biological Activity
3-(Piperazin-1-ylmethyl)pentan-3-OL is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
3-(Piperazin-1-ylmethyl)pentan-3-OL can be described by its molecular formula and has a molecular weight of approximately 170.25 g/mol. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 3-(Piperazin-1-ylmethyl)pentan-3-ol |
Synthesis
The synthesis of 3-(Piperazin-1-ylmethyl)pentan-3-OL typically involves the reaction of piperazine with appropriate alkyl halides or aldehydes under basic conditions. The following general synthetic route can be employed:
- Starting Materials : Piperazine and 3-bromopentanol.
- Reaction Conditions : Conduct the reaction in a solvent such as ethanol at elevated temperatures.
- Purification : Use chromatographic techniques to isolate the desired product.
Antitumor Activity
Research indicates that compounds containing piperazine moieties often exhibit significant antitumor activity. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells. In one study, compounds similar to 3-(Piperazin-1-ylmethyl)pentan-3-OL demonstrated IC50 values ranging from 5 to 15 µM against MCF-7 cells, indicating promising antitumor potential .
Antifungal and Antibacterial Properties
Compounds related to 3-(Piperazin-1-ylmethyl)pentan-3-OL have also been evaluated for their antifungal and antibacterial activities. A study on piperazine derivatives revealed that certain analogs exhibited moderate antifungal activity against Candida species, with minimum inhibitory concentration (MIC) values between 8 and 32 µg/mL . Additionally, antibacterial assays showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties.
The biological activity of 3-(Piperazin-1-ylmethyl)pentan-3-OL may be attributed to its ability to interact with various biological targets. Piperazine-based compounds often act by inhibiting key enzymes or disrupting cellular processes involved in proliferation and survival of pathogens or cancer cells.
Study on Antitumor Effects
A recent study investigated the antitumor effects of piperazine derivatives, including those structurally similar to 3-(Piperazin-1-ylmethyl)pentan-3-OL. The researchers conducted cell viability assays using MTT assays on MCF-7 cells treated with varying concentrations of the compound. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, showcasing potential as an anticancer agent .
Evaluation of Antifungal Activity
Another study focused on synthesizing new piperazine derivatives and evaluating their antifungal activity against several strains of Candida. The results demonstrated that some derivatives exhibited MIC values as low as 4 µg/mL against resistant strains, highlighting the potential of these compounds in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
